molecular formula C₁₈H₂₀N₃NaO₃S B1147215 Rabeprazole sodium CAS No. 171440-19-0

Rabeprazole sodium

Número de catálogo B1147215
Número CAS: 171440-19-0
Peso molecular: 381.42
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rabeprazole Sodium is an organic sodium salt and a prodrug . It is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome .


Synthesis Analysis

Rabeprazole Sodium is subjected to various stress conditions such as acid hydrolysis, oxidation, and aqueous hydrolysis during its synthesis . A process for the synthesis of Rabeprazole Sodium has been developed in a laboratory, and six impurities were identified during this process .


Molecular Structure Analysis

The molecular formula of Rabeprazole Sodium is C18H20N3NaO3S . It has a molecular weight of 381.4 g/mol . The IUPAC name is sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide .


Chemical Reactions Analysis

Rabeprazole Sodium blocks the final step of gastric acid secretion . In gastric parietal cells, Rabeprazole Sodium is protonated, accumulates, and is transformed to an active sulfenamide . When studied in vitro, Rabeprazole Sodium is chemically activated at pH 1.2 with a half-life of 78 seconds .


Physical And Chemical Properties Analysis

Rabeprazole Sodium belongs to the class of anti-secretory drugs, with benzimidazoles substitution . These drugs induce gastric acid secretion through precise inhibition of the enzyme H+/K±ATPase (acid or proton pump) . This effect helps to treat and prevent conditions in which gastric acid directly aggravates symptoms such as duodenal and gastric ulcers .

Aplicaciones Científicas De Investigación

  • Formulation for Improved Efficacy : Rabeprazole sodium, a potent proton pump inhibitor (PPI), is utilized in antiulcer therapy. Its acid-labile nature necessitates formulation as an enteric-coated dosage form. Studies show that dual delayed-release coating with two different enteric polymers—an inner acrylic coating followed by an outer cellulosic coating—yields the best product with desirable physicochemical and drug dissolution characteristics (Tirpude & Puranik, 2011).

  • Impurity Identification and Analysis : During the manufacturing of rabeprazole sodium, unknown impurities have been identified and isolated, leading to a better understanding of the compound's stability and purity. Such studies help in ensuring the safety and efficacy of the drug (Rao et al., 2010).

  • Analytical Methods for Drug Assessment : Capillary electrophoresis has been developed and validated as a method for determining rabeprazole sodium in pharmaceutical formulations. This technique offers advantages such as low consumption of sample and reagents, and fast analysis, facilitating quality control in pharmaceutical industries (Garcia et al., 2005).

  • Effects on Gastrointestinal Peptides : Research has shown that rabeprazole can significantly affect plasma levels of various gastrointestinal peptides, such as gastrin, somatostatin, and calcitonin gene-related peptide, highlighting its complex pharmacological effects beyond acid suppression (Katagiri et al., 2005).

  • Pharmacological Review : Rabeprazole sodium is more potent and rapid in inhibiting proton pumps than some other PPIs. Its unique activation in the parietal cell canaliculus and antibacterial activity against Helicobacter pylori are areas of interest in its pharmacological profile (Williams & Pounder, 1999).

  • Stability under Photodegradation : Studies on the photodegradation of rabeprazole provide insights into its stability under various conditions, which is crucial for storage and handling guidelines (Garcia et al., 2008).

  • Immediate-Release Formulation Development : The development of immediate-release oral rabeprazole sodium tablets with rapid efficacy is a significant advancement. This formulation is designed for rapid absorption and immediate therapeutic relief, particularly beneficial for patients requiring fast-acting gastroesophageal reflux disease treatment (Lee & Kim, 2021).

Safety And Hazards

Rabeprazole Sodium can cause skin irritation, eye irritation, and specific target organ toxicity – single exposure . It may cause respiratory irritation and serious side effects . Taking Rabeprazole Sodium long-term may cause you to develop stomach growths called fundic gland polyps .

Propiedades

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044205
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole sodium

CAS RN

117976-90-6
Record name Rabeprazole sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,150
Citations
GM Reddy, BV Bhaskar, PP Reddy, P Sudhakar… - … of pharmaceutical and …, 2007 - Elsevier
… During the analysis of laboratory batches of rabeprazole sodium, six impurities with area … in the lab batches of rabeprazole sodium by spectroscopic and spectrometric techniques and …
Number of citations: 45 www.sciencedirect.com
R Buchireddy, K Mukkanti, P Srinivasulu, KSV Srinivas - Chromatographia, 2008 - Springer
… Because a process for synthesis of rabeprazole sodium has recently been developed in our laboratory, an RP-LC method was developed for analysis of rabeprazole sodium and its …
Number of citations: 16 link.springer.com
MP Jones, D Shah, CC Ebert - Digestive diseases and sciences, 2003 - Springer
… Our aim was to determine the effect of rabeprazole sodium on several parameters of gastric … , after administration of placebo, and after rabeprazole sodium 20 mg daily for one week. No …
Number of citations: 25 link.springer.com
PS Rao, UK Ray, PB Gupta, DVNS Rao, A Islam… - … of pharmaceutical and …, 2010 - Elsevier
… Rabeprazole sodium [1] is a proton pump inhibitor, used as an antiulcerative. During the manufacturing of rabeprazole sodium, we observed an unknown impurity at levels 0.05–0.1% in …
Number of citations: 16 www.sciencedirect.com
Pounder - Alimentary Pharmacology & Therapeutics, 1999 - Wiley Online Library
… Rabeprazole sodium is a new substituted benzimidazole proton pump inhibitor with several differences compared with existing proton pump inhibitors. In vitro and animal studies have …
Number of citations: 153 onlinelibrary.wiley.com
S Ren, MJ Park, H Sah, BJ Lee - International journal of pharmaceutics, 2008 - Elsevier
The chemical stability of a proton-pump inhibitor, rabeprazole sodium, was evaluated in simulated intestinal fluid (pH 6.8) containing various ‘Generally Recognized As Safe (GRAS)’-…
Number of citations: 61 www.sciencedirect.com
CV Garcia, NS Nudelman, M Steppe… - … of pharmaceutical and …, 2008 - Elsevier
Rabeprazole sodium is a proton pump inhibitor, used in acid-related disorders, like peptic ulcers and gastroesophageal reflux. It is known to be an acid-labile drug, however, few data …
Number of citations: 51 www.sciencedirect.com
N Rahman, Z Bano, SNH Azmi - Chemical and Pharmaceutical …, 2008 - jstage.jst.go.jp
… of rabeprazole sodium in the presence of formulation excipients. Method A is based on the reaction of rabeprazole sodium … Method B utilizes the reaction of rabeprazole sodium with 1-…
Number of citations: 26 www.jstage.jst.go.jp
CV Garcia, CS Paim, M Steppe… - Journal of pharmaceutical …, 2006 - Elsevier
… The aim of this work is to develop and validate a dissolution test for rabeprazole sodium coated tablets using a reverse-phase liquid chromatographic method. After test sink conditions, …
Number of citations: 51 www.sciencedirect.com
S Shwetha, K Kamath, SK Kumar - International Journal of …, 2012 - scholar.archive.org
… of Rabeprazole Sodium under gastro … work Rabeprazole sodium was chosen as the drug to be incorporated into the individual polymer like HPMC K15 M and EC. Rabeprazole sodium …
Number of citations: 30 scholar.archive.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.